(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid;2-aminoethanol
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Overview
Description
(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid;2-aminoethanol is a derivative of dehydroabietic acid, a resin acid commonly found in rosin. This compound is known for its stability and versatility, making it valuable in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: (1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid;2-aminoethanol is typically synthesized from disproportionated rosin. The process involves the reaction of dehydroabietic acid with 2-aminoethanol in the presence of ethanol as a solvent. The reaction is often carried out under ultrasonic conditions to enhance yield and purity. Optimal conditions include a reaction time of 50 minutes, a temperature of 35°C, and an ultrasonic power of 500 W .
Industrial Production Methods: Industrial production follows similar synthetic routes but on a larger scale. The process involves extraction, crystallization, recrystallization, and acidification to obtain pure dehydroabietic acid, which is then reacted with 2-aminoethanol .
Chemical Reactions Analysis
Types of Reactions: (1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid;2-aminoethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dehydroabietic acid derivatives.
Reduction: Reduction reactions can yield different derivatives with altered functional groups.
Substitution: Substitution reactions, particularly with halogens, can produce a variety of functionalized compounds
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products: Major products from these reactions include various dehydroabietic acid derivatives, which are useful in synthesizing surfactants, antioxidants, and chiral catalysts .
Scientific Research Applications
(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid;2-aminoethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid;2-aminoethanol involves its interaction with various molecular targets. It is known to inhibit certain bacterial enzymes, thereby exhibiting antimicrobial properties. The compound’s structure allows it to interact with cell membranes, disrupting their integrity and leading to cell death .
Comparison with Similar Compounds
Dehydroabietic Acid: The parent compound, known for its stability and use in various industrial applications.
Abietic Acid: Another resin acid with similar properties but less stability compared to dehydroabietic acid.
Pimaric Acid: A related compound with different functional groups, used in similar applications.
Uniqueness: (1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid;2-aminoethanol is unique due to its enhanced stability and versatility. Its ability to form various derivatives makes it more valuable in industrial and scientific applications compared to its counterparts .
Properties
IUPAC Name |
(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid;2-aminoethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2.C2H7NO/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22;3-1-2-4/h6,8,12-13,17H,5,7,9-11H2,1-4H3,(H,21,22);4H,1-3H2/t17-,19-,20-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMWOHCVXJUEBA-YGJXXQMASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C(=O)O)C.C(CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)C(=O)O)C.C(CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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